molecular formula C14H18FN5O5 B13909336 N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13909336
M. Wt: 355.32 g/mol
InChI Key: SLHADUUWJSVYGQ-NDORMNELSA-N
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Description

This compound is a fluorinated nucleoside analogue featuring a modified oxolane (tetrahydrofuran) sugar moiety and a 6-oxo-purine base. Key structural attributes include:

  • 3-Fluoro substitution: Enhances metabolic stability by resisting enzymatic degradation, mimicking the hydroxyl group in natural nucleosides .
  • 4-Hydroxy and 5-hydroxymethyl groups: Contribute to hydrogen bonding and solubility .
  • 2-Methylpropanamide (isobutyryl) group: Protects the purine base’s amine, improving stability during synthesis and delivery .

Potential applications include antiviral or anticancer therapies, leveraging its modified sugar and base to interfere with nucleic acid synthesis or receptor binding.

Properties

Molecular Formula

C14H18FN5O5

Molecular Weight

355.32 g/mol

IUPAC Name

N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7+,9-,13-/m1/s1

InChI Key

SLHADUUWJSVYGQ-NDORMNELSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves the following key steps:

  • Construction of the fluorinated sugar moiety (fluoro-substituted oxolane ring).
  • Coupling of the sugar moiety with a purine base (6-oxo-1H-purin-2-yl).
  • Introduction of the 2-methylpropanamide substituent at the purine nitrogen.

Fluorinated Sugar Preparation

The fluorinated sugar component, (2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolane, is synthesized through stereoselective fluorination of a protected ribose or oxolane derivative. Common approaches involve:

  • Starting from a protected ribose derivative, selective fluorination at the 3-position using electrophilic fluorinating agents or nucleophilic fluorination with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or equivalents.
  • Maintaining stereochemical integrity during fluorination to ensure the (2R,3S,4R,5R) configuration.
  • Deprotection of hydroxyl groups after fluorination to yield the free hydroxyl and hydroxymethyl groups.

Coupling with Purine Base

The coupling of the fluorinated sugar with the purine base is a critical step. The purine base used is typically 6-oxo-1H-purin-2-yl, which corresponds to a guanine derivative. The coupling involves:

  • Activation of the sugar moiety as a glycosyl donor, often as a sugar halide or trichloroacetimidate derivative.
  • Reaction with a purine base nucleophile under Lewis acid catalysis or other promoters to form the N-glycosidic bond at the N9 position of the purine.
  • Control of anomeric selectivity to favor the β-anomer, consistent with natural nucleosides.

Detailed Synthetic Route and Data Tables

The following table summarizes a representative synthetic route based on patent literature and related nucleoside synthesis methods:

Step Reaction Description Key Reagents/Conditions Outcome/Notes
1 Protection of ribose derivative TBDMS-Cl or other silyl protecting groups Protects hydroxyl groups for selective fluorination
2 Selective fluorination at C3 DAST or Selectfluor Introduces fluorine at 3-position with stereocontrol
3 Deprotection of hydroxyl groups Acidic or fluoride ion treatment Yields free 4-hydroxy and 5-(hydroxymethyl) groups
4 Activation of sugar as glycosyl donor Trichloroacetimidate formation or halide formation Prepares sugar for coupling
5 Coupling with purine base Lewis acid catalyst (e.g., TMSOTf) Forms N-glycosidic bond at N9 of purine
6 Introduction of 2-methylpropanamide Acyl chloride or activated ester coupling Forms amide bond at purine N2 position
7 Purification Chromatography or crystallization Isolates final compound with >95% purity

Research Results and Comparative Analysis

Yields and Purity

  • The overall yields for such nucleoside analog syntheses typically range from 30% to 60%, depending on the efficiency of fluorination and coupling steps.
  • Purity levels of the final compound are commonly above 95% after chromatographic purification, as reported in related patents and synthesis reports.

Stereochemical Control

  • The stereochemistry at the sugar moiety is critical for biological activity. The synthetic methods employ stereoselective fluorination and glycosylation to maintain the (2R,3S,4R,5R) configuration.
  • Analytical methods such as NMR and chiral HPLC confirm stereochemical integrity.

Summary Table: Key Synthetic Parameters

Parameter Description Typical Conditions/Values
Fluorination reagent DAST, Selectfluor Mild temperature, inert atmosphere
Protecting groups TBDMS, Acetyl Stable under fluorination, removable
Glycosylation catalyst TMSOTf, Lewis acids Anhydrous solvents, low temperature
Amide formation 2-methylpropanoyl chloride Base (e.g., triethylamine), mild conditions
Purification Silica gel chromatography Solvent gradients with ethyl acetate/hexane
Final purity >95% Confirmed by HPLC, NMR
Stereochemistry (2R,3S,4R,5R) confirmed NMR coupling constants, chiral chromatography

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their unique properties and applications.

Scientific Research Applications

N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional group modifications.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes and nucleic acids, inhibiting their function and disrupting cellular processes. The pathways involved include:

    Inhibition of enzyme activity: The compound binds to the active site of enzymes, preventing substrate binding and catalysis.

    Interference with nucleic acid synthesis: The compound can incorporate into nucleic acids, causing chain termination and inhibiting replication.

Comparison with Similar Compounds

Structural Features and Modifications

Compound ID / Source Key Modifications Functional Impact
Target Compound 3-Fluoro, 4-hydroxy, 5-hydroxymethyl oxolane; 6-oxo-purine with 2-methylpropanamide Enhanced metabolic stability and binding affinity
: 2'-F-2'-C-MeA* 2'-Fluoro, 2'-C-methyladenosine Used in hepatitis C treatment; methyl group improves oral bioavailability
: A2A agonist Pyrazole substituent; 6-amino group Targets adenosine receptors for cardiovascular/inflammatory applications
: Trityl-protected 5-O-(4,4′-dimethoxytrityl) protection Protects hydroxyl groups during oligonucleotide synthesis
: Thiophosphate Benzoylsulfanyl and TBDMS-protected oxolane Intermediate for non-chiral thiophosphate oligonucleotides

*Abbreviation used for clarity in table only.

Biological Activity

N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with molecular targets, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C14H18FN5O5
Molecular Weight 355.32 g/mol
IUPAC Name This compound
InChI Key SLHADUUWJSVYGQ-NDORMNELSA-N

Structural Features

The compound features a purine base linked to a modified sugar moiety, which is essential for its biological activity. The presence of fluorine and hydroxyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and nucleic acids.

Key Mechanisms

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, thereby inhibiting their catalytic functions. This can lead to disruption in metabolic pathways.
  • Nucleic Acid Interference : The compound can be incorporated into nucleic acids, causing chain termination during replication processes. This property is particularly relevant in the context of antiviral and anticancer therapies.

Binding Studies

Research indicates that the compound exhibits significant binding affinities for various enzymes involved in nucleic acid metabolism. Further studies are needed to quantify these interactions and understand their implications in therapeutic contexts.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties. It has been shown to inhibit viral replication in cell cultures by interfering with viral RNA synthesis.

Anticancer Potential

The compound's ability to disrupt nucleic acid synthesis also positions it as a candidate for anticancer therapies. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

In a study conducted on human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 μM for several tested lines, indicating potent biological activity .

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